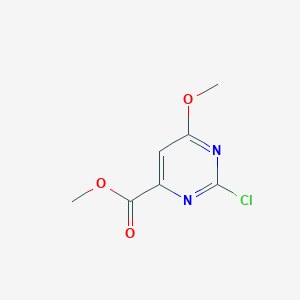

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components in various pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves cascade reactions, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Another example includes the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate, which involves cyclization and chlorination steps . These methods highlight the versatility and complexity of synthesizing substituted pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational methods. For instance, DFT, molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR have been employed to investigate the structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These studies provide insights into the vibrational frequencies, electronic structure, and molecular geometry, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide leads to methoxylation, demonstrating the reactivity of the chloro and methoxy groups in these compounds . Similarly, the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine involves a substitution reaction with sodium thiomethylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity, as seen in the synthesis and process research of 4,6-dichloro-2-methylpyrimidine . Spectroscopic techniques such as UV-vis absorption and fluorescence spectroscopy have been used to study the optical properties of these compounds, as demonstrated in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Aplicaciones Científicas De Investigación

Synthesis of Biopolymers and Environmental Decontamination

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate plays a crucial role in the chemical modification of biopolymers, leading to the development of new materials with specific functional properties. For instance, the modification of xylan, a type of hemicellulose, through reactions involving compounds similar to methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, produces biopolymer ethers and esters. These derivatives exhibit unique properties based on their functional groups, substitution patterns, and degrees of substitution. This advancement not only contributes to the field of material science by introducing novel biopolymers with tailored characteristics but also holds potential for applications in drug delivery systems, showcasing the adaptability of such compounds in creating innovative materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

In environmental science, the sorption behavior of phenoxy herbicides, to which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate-related compounds can be structurally related, is extensively studied. Understanding how these compounds interact with soil, organic matter, and minerals helps in assessing their environmental fate and the effectiveness of decontamination strategies. This knowledge is vital for developing methods to mitigate the environmental impact of such chemicals, ensuring safer agricultural practices and protecting water resources (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFZLIOVNLYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310207 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

CAS RN |

127861-30-7 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)